Cas no 2227890-44-8 ((2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane)

(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane
- EN300-1813392
- 2227890-44-8
-
- インチ: 1S/C11H14O3/c1-3-13-9-5-4-8(11-7-14-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3/t11-/m1/s1
- InChIKey: XIEPSGOHRDEEKS-LLVKDONJSA-N
- ほほえんだ: O1C[C@@H]1C1C=CC(=C(C=1)OC)OCC
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813392-0.5g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1813392-1.0g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1813392-5g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1813392-0.1g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1813392-5.0g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1813392-0.05g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1813392-10g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1813392-1g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1813392-0.25g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1813392-2.5g |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane |
2227890-44-8 | 2.5g |
$3025.0 | 2023-09-19 |
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxiraneに関する追加情報
Comprehensive Overview of (2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane (CAS No. 2227890-44-8)
(2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane, with the CAS number 2227890-44-8, is a chiral epoxide compound that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, characterized by its ethoxy and methoxy functional groups, plays a pivotal role in the development of bioactive molecules. Its unique structural features make it a valuable intermediate for synthesizing complex organic frameworks, particularly in the field of asymmetric catalysis and drug discovery.
The growing interest in chiral epoxides like (2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane stems from their versatility in constructing stereocenters, a critical aspect of modern medicinal chemistry. Researchers are increasingly exploring its applications in the synthesis of pharmaceutical intermediates, leveraging its oxirane ring for ring-opening reactions. This aligns with the current trend of green chemistry, where efficient and sustainable synthetic routes are prioritized.
One of the most searched topics related to this compound is its stereoselective synthesis. Scientists and chemists frequently inquire about optimized protocols for producing (2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane with high enantiomeric purity. Recent advancements in enzymatic resolution and metal-catalyzed epoxidation have provided innovative solutions, addressing the demand for eco-friendly and cost-effective methods.
Another area of interest is the compound's potential role in flavor and fragrance industries. The ethoxy and methoxy substituents contribute to its aromatic profile, making it a candidate for designing novel synthetic flavors. This application resonates with the rising consumer demand for natural-identical compounds in food and cosmetic products.
From a structural-activity relationship perspective, (2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane serves as a model for studying epoxide reactivity. Its stability under various conditions and compatibility with diverse reagents make it a subject of academic and industrial research. Questions about its storage conditions and handling precautions are also common, reflecting the practical challenges faced by laboratory professionals.
In summary, (2S)-2-(4-ethoxy-3-methoxyphenyl)oxirane (CAS No. 2227890-44-8) exemplifies the intersection of chiral chemistry and applied synthesis. Its relevance to drug development, green chemistry, and flavor engineering positions it as a compound of enduring scientific and commercial value. As research continues to uncover new applications, this epoxide remains a focal point for innovation in organic and pharmaceutical sciences.
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